molecular formula C19H13NO B13792963 Benz(c)acridine-7-carboxaldehyde, 9-methyl- CAS No. 2732-09-4

Benz(c)acridine-7-carboxaldehyde, 9-methyl-

Cat. No.: B13792963
CAS No.: 2732-09-4
M. Wt: 271.3 g/mol
InChI Key: CLAQKFCRXYBNSM-UHFFFAOYSA-N
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Description

Benz©acridine-7-carboxaldehyde, 9-methyl-: is a chemical compound with the molecular formula C19H13NO. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its aromatic structure, which includes multiple benzene rings fused together with an acridine core. The presence of a carboxaldehyde group at the 7th position and a methyl group at the 9th position makes it unique among acridine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz©acridine-7-carboxaldehyde, 9-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable substituted benzene derivative, the process may involve Friedel-Crafts acylation followed by cyclization and subsequent functional group modifications to introduce the carboxaldehyde and methyl groups .

Industrial Production Methods: Industrial production of Benz©acridine-7-carboxaldehyde, 9-methyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic processes and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benz©acridine-7-carboxaldehyde, 9-methyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential interactions with DNA and proteins. Its aromatic structure allows it to intercalate between DNA bases, making it a candidate for studying DNA-binding properties and potential anticancer activities .

Industry: In the industrial sector, Benz©acridine-7-carboxaldehyde, 9-methyl- is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it versatile for creating different colorants .

Mechanism of Action

The mechanism of action of Benz©acridine-7-carboxaldehyde, 9-methyl- involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. The compound may also interact with proteins, affecting their structure and function .

Comparison with Similar Compounds

Uniqueness: Benz©acridine-7-carboxaldehyde, 9-methyl- is unique due to its specific substitution pattern, which affects its chemical reactivity and biological interactions. The presence of both the carboxaldehyde and methyl groups in specific positions allows for unique interactions with other molecules, making it distinct from its analogs .

Properties

CAS No.

2732-09-4

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

IUPAC Name

9-methylbenzo[c]acridine-7-carbaldehyde

InChI

InChI=1S/C19H13NO/c1-12-6-9-18-16(10-12)17(11-21)15-8-7-13-4-2-3-5-14(13)19(15)20-18/h2-11H,1H3

InChI Key

CLAQKFCRXYBNSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C(=C2C=O)C=CC4=CC=CC=C43

Origin of Product

United States

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